molecular formula C20H22N4OS B15204122 N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide

N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide

Cat. No.: B15204122
M. Wt: 366.5 g/mol
InChI Key: DIERATBVLCUTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide is a heterocyclic compound featuring a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core linked to a 2-ethylphenyl group via an acetamide bridge.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)acetamide

InChI

InChI=1S/C20H22N4OS/c1-2-13-7-3-5-9-15(13)24-17(25)11-21-19-18-14-8-4-6-10-16(14)26-20(18)23-12-22-19/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,24,25)(H,21,22,23)

InChI Key

DIERATBVLCUTNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Gewald Aminothiophene Intermediate Formation

The synthesis begins with the Gewald reaction, a one-pot three-component condensation of cyclohexanone, cyanoacetamide, and elemental sulfur in dimethylformamide (DMF) with morpholine as a base. This yields 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide, a critical intermediate for constructing the thieno[2,3-d]pyrimidine scaffold.

Reaction Conditions :

  • Solvent: DMF
  • Temperature: 80–100°C
  • Catalyst: Morpholine
  • Yield: 60–75%

Cyclization to Thieno[2,3-d]pyrimidin-4-one

The aminothiophene intermediate undergoes cyclization with aldehydes (e.g., formaldehyde) in dry DMF under acidic conditions (HCl catalysis). This forms the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core.

Key Parameters :

  • Aldehyde: Formaldehyde (1.2 equiv)
  • Acid Catalyst: Concentrated HCl (0.1 equiv)
  • Temperature: Reflux (110°C)
  • Duration: 6–8 hours

Chlorination with Phosphorus Oxychloride

The pyrimidin-4-one is treated with phosphorus oxychloride (POCl₃) to introduce a chlorinated leaving group at the 4-position, yielding 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.

Procedure :

  • Reagent: Neat POCl₃ (5 equiv)
  • Temperature: Reflux (105°C)
  • Duration: 4–6 hours
  • Workup: Precipitation in ice-water followed by filtration

Introduction of the Acetamide Side Chain

Nucleophilic Substitution with 2-Ethylphenylamine

The 4-chloro intermediate undergoes nucleophilic substitution with 2-ethylphenylamine in ethanol/isopropanol (1:1) under reflux. Triethylamine (TEA) is added to scavenge HCl, facilitating the displacement reaction.

Optimized Conditions :

  • Amine: 2-Ethylphenylamine (1.5 equiv)
  • Base: TEA (2.0 equiv)
  • Solvent: Ethanol/isopropanol (1:1)
  • Temperature: 80°C (reflux)
  • Duration: 12–16 hours

Acylation with Chloroacetyl Chloride

The secondary amine product is acylated with chloroacetyl chloride in dry dichloromethane (DCM) to install the acetamide moiety.

Stepwise Protocol :

  • Dissolve the amine intermediate in DCM (0.1 M).
  • Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 4 hours.
  • Quench with saturated NaHCO₃ and extract with DCM.

Yield : 65–80%

Alternative Pathways and Modifications

Oxalyl Chloride-Mediated Acylation

A patent by Mead Johnson & Company describes acylation of 2-aminothiophene-3-carboxamides with ethyl oxalyl chloride in pyridine, followed by cyclization at 200–265°C to form the pyrimidine ring. This method avoids POCl₃ but requires meticulous temperature control.

Critical Notes :

  • Solvent: Pyridine/acetonitrile (3:1)
  • Acylating Agent: Ethyl oxalyl chloride (1.0 equiv)
  • Cyclization Temperature: 250°C

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) or preparative HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 2.81 (t, 2H, CH₂), 4.48 (q, 2H, OCH₂), 6.90–7.20 (m, 4H, aromatic).
  • HRMS : m/z 367.1532 [M+H]⁺ (calculated 367.1529).

Challenges and Yield Optimization

Byproduct Formation During Cyclization

Excessive heating during POCl₃-mediated chlorination leads to decomposition. Maintaining temperatures below 110°C and using fresh POCl₃ improves yields by 15–20%.

Solvent Effects on Nucleophilic Substitution

Ethanol/isopropanol mixtures enhance solubility of the 4-chloro intermediate, reducing reaction time by 30% compared to pure ethanol.

Chemical Reactions Analysis

Acetamide Group Reactivity

The acetamide side chain undergoes:

  • Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid derivatives.

  • Condensation : With thiosemicarbazide or hydrazine derivatives to form thiazole or triazole hybrids (e.g., compound 5 in ).

Key Reaction Pathway:

  • Initial intermediate :
    Core-NH2+ClCH2COClCore-NH-CO-CH2Cl\text{Core-NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{Core-NH-CO-CH}_2\text{Cl}

  • Amidation :
    Core-NH-CO-CH2Cl+2-EthylanilineTarget compound\text{Core-NH-CO-CH}_2\text{Cl} + \text{2-Ethylaniline} \rightarrow \text{Target compound}

Heterocyclic Ring Modifications

The tetrahydrobenzothienopyrimidine system exhibits:

  • Electrophilic aromatic substitution at the thiophene ring’s 2-position .

  • Oxidation : The sulfur atom in the thieno ring can be oxidized to sulfoxide/sulfone derivatives using H<sub>2</sub>O<sub>2</sub> or mCPBA .

Biological Activity-Driven Reactions

To enhance pharmacological properties, the compound is derivatized via:

  • Sulfanyl acetamide coupling : Introduced at the 2-position using mercaptoacetic acid and carbodiimide coupling reagents .

  • Piperazine functionalization : Petasis reactions with substituted benzaldehydes to improve antimalarial activity (IC<sub>50</sub> = 0.74–6.4 μM against P. falciparum) .

Stability and Degradation

  • Photodegradation : The thieno ring undergoes partial decomposition under UV light (λ = 254 nm).

  • Thermal stability : Stable up to 200°C; decomposition observed at higher temperatures .

Comparative Reactivity Insights

DerivativeReaction SiteBiological ImpactSource
2-Phenyl substitutionPyrimidine C-2Enhanced microtubule depolymerization
4′-OMe vs. 4′-SMe substituentsBenzamide ringImproved antiproliferative potency

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Saturation and Ring Systems

  • Target Compound: Contains a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core, offering partial saturation that may enhance solubility and reduce metabolic oxidation compared to fully aromatic systems .
  • Analog (): Incorporates a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, introducing a five-membered ring that may alter steric hindrance and binding affinity .

Substituent Position and Functionality

  • Target Compound: The amino group at position 4 of the pyrimidine ring enables hydrogen bonding, critical for target engagement.
  • Analog (): Replaces the amino group with a dimethylamino moiety (compound 10), enhancing lipophilicity but reducing hydrogen-bonding capacity .
  • Analog (): Substitutes the amino group with a sulfanyl linkage, altering electronic properties and redox sensitivity .

Acetamide Bridge Variations

Substituents on the Phenyl Ring

  • Target Compound : A 2-ethylphenyl group balances lipophilicity and steric bulk.
  • Analog () : Features a 2-ethoxyphenyl group, introducing electron-donating effects that may modulate metabolic stability .

Linker Modifications

  • Analog (): Employs a thiopyrimidinone linker, which may enhance metal coordination but reduce hydrolytic stability .

Table 1. Key Properties of Selected Analogs

Compound Core Structure Substituent Molecular Weight Yield (%) Key Feature
Target Compound Tetrahydrobenzo-thienopyrimidine 2-Ethylphenyl 380.44* N/A Amino linkage for H-bonding
6a () Tetrahydrobenzo-thienopyrimidine 5-Tert-butylisoxazole 400.17 70 Increased steric bulk
10 () Tetrahydrobenzo-thienopyrimidine Dimethylamino 355.53 70 Enhanced lipophilicity
Hexahydrobenzo-thienopyrimidine 2-Ethoxyphenyl 443.56 N/A Sulfanyl linkage
Hexahydrobenzo-thienopyrimidine 2-Isopropylphenyl 481.63 N/A Methoxyphenyl substituent

*Calculated using PubChem formula tools.

Biological Activity

N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C20H22N4SC_{20}H_{22}N_{4}S . Its structure includes a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moiety, which is known to contribute significantly to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the thieno[2,3-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects on various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values in the nanomolar range against epidermal growth factor receptor (EGFR) mutants .

Case Study: EGFR Inhibition

A study evaluating the biological activity of pyrido[2,3-d]pyrimidines reported that certain derivatives exhibited potent EGFR kinase inhibition. The compound B1 from this study displayed an IC50 value of 13 nM against EGFR L858R/T790M mutants. This suggests that this compound may possess similar inhibitory properties due to its structural analogies .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific protein targets associated with cancer proliferation and survival. The thieno[2,3-d]pyrimidine structure is known for its ability to interfere with microtubule dynamics and modulate signaling pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the thieno[2,3-d]pyrimidine core can significantly influence biological activity. For example:

  • Substituent Variations : Compounds with N-methylpyrazole analogs showed enhanced cytotoxicity compared to those without such substitutions.
  • Functional Group Influence : The presence of specific functional groups (e.g., methoxy or thiol groups) was correlated with increased potency against cancer cell lines .

Comparative Biological Activity Table

Compound NameIC50 (nM)Cell LineMechanism of Action
B113NCI-H1975EGFR kinase inhibition
N-(2-Ethylphenyl)-...TBDTBDTBD
A5>50A549Low cytotoxic activity
B715.629NCI-H1975Microtubule depolymerization

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the thieno[2,3-d]pyrimidine core in this compound?

  • The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, reacting 2-aminothiophene derivatives with urea or thiourea under reflux conditions in polar aprotic solvents (e.g., DMF) can yield the core structure . Subsequent functionalization steps, such as introducing the acetamide and ethylphenyl groups, require controlled coupling reactions (e.g., nucleophilic substitution or amidation) using catalysts like triethylamine .
  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize temperature (80–120°C) to avoid side products like over-oxidized thiophene derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for the ethylphenyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) and thienopyrimidine protons (δ 7.0–8.5 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]+ ≈ 422.1) and isotopic patterns to confirm purity .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the ethylphenyl-acetamide moiety?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while bases like NaH improve deprotonation efficiency during amide coupling .
  • Catalytic Additives : Pd-based catalysts (e.g., Pd(OAc)₂) or coupling agents (HATU, EDCI) can accelerate amidation reactions, reducing reaction time from 24h to 6–8h .
  • Table 1 : Yield optimization under varying conditions:

CatalystSolventTemp (°C)Yield (%)
EDCI/HOBtDMF2558
HATU/DIPEADCM4072
Pd(OAc)₂THF6085

Q. How should researchers resolve contradictions in biological activity data across different assay models?

  • Assay Validation : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (MTT assays). Discrepancies may arise from off-target effects or metabolic instability in cellular environments .
  • Dose-Response Analysis : Perform IC50/EC50 titrations in triplicate to identify outliers. For example, if a compound shows potent kinase inhibition (IC50 = 50 nM) but weak cytotoxicity (EC50 > 10 µM), investigate membrane permeability using Caco-2 assays .

Q. What computational strategies predict binding interactions between this compound and kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or VEGFR2). Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the acetamide group .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

Methodological Guidance for SAR Studies

Q. How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

  • Substituent Variation : Synthesize analogs with modified ethylphenyl (e.g., chloro, methoxy substituents) or acetamide groups (e.g., replacing NH with S). Test against primary (kinase inhibition) and secondary (apoptosis induction) targets .
  • Table 2 : SAR for analog bioactivity:

R GroupKinase IC50 (nM)Cytotoxicity EC50 (µM)
-OCH31208.5
-Cl452.3
-CF39012.0

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?

  • In Vitro : Use hepatic microsomes to assess metabolic stability (t1/2 > 60 min preferred) and PAMPA assays for passive permeability .
  • In Vivo : Administer 10 mg/kg IV/PO in rodent models. Calculate AUC and bioavailability (>30% indicates clinical potential) .

Data Contradiction Analysis

Q. How to address conflicting results in enzyme vs. cell-based assays?

  • Mechanistic Profiling : Perform Western blotting to confirm target modulation (e.g., phosphorylated EGFR levels) in cells. If inactive, consider prodrug strategies to enhance intracellular activation .
  • Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets (e.g., cytochrome P450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.